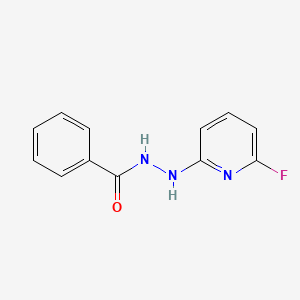

N'-(6-fluoropyridin-2-yl)benzohydrazide

Description

Contextualization of Benzohydrazide (B10538) and Hydrazone Derivatives in Medicinal Chemistry

Benzohydrazide and its related hydrazone derivatives represent a significant and well-established class of compounds within the field of medicinal chemistry. thepharmajournal.com These molecules are defined by the presence of a core hydrazide (-CONHNH₂) or hydrazone (-CONH-N=CH-) functional group, which acts as a versatile and effective pharmacophore—the essential molecular feature responsible for a compound's biological activity. thepharmajournal.com The importance of this structural motif is underscored by the extensive research demonstrating its capacity to partake in a wide array of biological interactions, leading to a broad spectrum of pharmacological effects.

Scientific investigations have consistently shown that derivatives of benzohydrazide and hydrazone exhibit a diverse range of biological activities. These include, but are not limited to, antimicrobial (antibacterial and antifungal), anti-inflammatory, antitubercular, and anticancer properties. thepharmajournal.com In the realm of oncology, for instance, certain benzohydrazide derivatives have demonstrated notable cytotoxic activity against various human cancer cell lines, such as lung (A-549) and cervical (HeLa) carcinoma. thepharmajournal.commdpi.com More recent research has also highlighted their potential as potent enzyme inhibitors, targeting key proteins like epidermal growth factor receptor (EGFR) kinase and α-glucosidase, which are critical in the development of therapies for cancer and diabetes, respectively. nih.govnih.gov

A key advantage of the benzohydrazide scaffold is its synthetic tractability, which facilitates the creation of large and diverse libraries of derivative compounds. This makes it an attractive platform for drug discovery and the development of new therapeutic agents. thepharmajournal.comnih.gov

Significance of Pyridine- and Fluorine-Substituted Benzohydrazides in Contemporary Chemical Research

In modern drug design, the strategic modification of a core scaffold like benzohydrazide with specific chemical groups is a common approach to enhance or fine-tune its biological profile. The incorporation of pyridine (B92270) rings and fluorine atoms are two particularly impactful strategies.

The Pyridine Moiety: The pyridine ring is a fundamental heterocyclic scaffold frequently encountered in pharmaceutical agents. turkjps.org Its inclusion can confer several advantageous properties to a molecule. It can introduce a basic center, which can influence solubility and interactions with biological targets, and its nitrogen atom can act as a hydrogen bond acceptor, a critical feature for drug-receptor binding. Furthermore, the pyridine ring provides a stable aromatic system that can be readily functionalized to optimize a molecule's characteristics. turkjps.org Research into hydrazides containing a pyridine ring, including derivatives of nicotinic acid, has revealed promising antimicrobial and anticancer activities. nih.govturkjps.org

Fluorine Substitution: The introduction of fluorine into drug candidates is a powerful and widely used strategy in medicinal chemistry. Despite having a van der Waals radius similar to hydrogen, fluorine is the most electronegative element, a combination that leads to unique effects on molecular properties. The strategic placement of fluorine can enhance metabolic stability by strengthening the carbon-fluorine bond, improve cell membrane permeability and bioavailability by increasing lipophilicity, modulate the ionization state of nearby functional groups (pKa), and increase binding affinity with target proteins through favorable intermolecular interactions. nih.gov Fluorinated hydrazone derivatives have been successfully investigated for activities such as enzyme inhibition and antifungal effects. nih.govresearchgate.net

Therefore, the molecular architecture of N'-(6-fluoropyridin-2-yl)benzohydrazide, which combines the benzohydrazide core with both a pyridine ring and a fluorine atom, represents a highly rational approach in medicinal chemistry. This design aims to leverage the distinct benefits of each component to create a novel compound with the potential for enhanced potency, selectivity, and improved pharmacokinetic properties.

Overview of Current Research Landscape Pertaining to N'-(6-fluoropyridin-2-yl)benzohydrazide

A review of the current scientific literature reveals that specific research on the compound N'-(6-fluoropyridin-2-yl)benzohydrazide is exceptionally limited. While the parent classes of benzohydrazides, fluorinated aromatics, and pyridine derivatives are extensively studied, this particular positional isomer remains largely unexplored.

Some relevant research has been conducted on a closely related isomer, N′-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide . nih.gov Studies on this 3-fluoro isomer have focused on its chemical synthesis and detailed structural analysis via X-ray crystallography. nih.gov This work provided valuable data on its molecular geometry, confirming an E conformation about the imine (C=N) bond and detailing the hydrogen bonding network within its crystal lattice. nih.gov

Research Gaps and Scholarly Objectives for N'-(6-fluoropyridin-2-yl)benzohydrazide Investigations

The pronounced lack of research focused on N'-(6-fluoropyridin-2-yl)benzohydrazide highlights significant gaps in the current scientific knowledge. These gaps, in turn, provide a clear framework for future scholarly inquiry.

Identified Research Gaps:

Synthesis and Characterization: A detailed and optimized synthetic protocol for N'-(6-fluoropyridin-2-yl)benzohydrazide is not available in the peer-reviewed literature. Comprehensive characterization data, including spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic analyses, are also absent.

Biological Evaluation: The biological potential of this specific compound remains uninvestigated. Its efficacy has not been tested in antimicrobial, anticancer, anti-inflammatory, or enzyme inhibition assays.

Structure-Activity Relationship (SAR) Analysis: The absence of data on the 6-fluoro isomer prevents comparative studies against other isomers (e.g., the 3-fluoro analog) or related non-fluorinated compounds. nih.gov SAR studies are vital for understanding the precise influence of the fluorine atom's position on biological activity.

Future Scholarly Objectives:

To address these knowledge gaps, future research endeavors should prioritize the following objectives:

To develop a robust and efficient synthetic pathway for N'-(6-fluoropyridin-2-yl)benzohydrazide from readily available starting materials.

To perform complete physicochemical and structural characterization of the synthesized compound to unequivocally confirm its identity and elucidate its molecular structure.

To conduct broad-spectrum in vitro biological screening to identify potential therapeutic activities. This screening should encompass assays for:

Antimicrobial effects against a panel of relevant pathogenic bacteria and fungi.

Cytotoxic activity against a range of human cancer cell lines.

Inhibitory activity against key enzymes of therapeutic interest, such as EGFR kinase or α-glucosidase. mdpi.comnih.gov

To perform a comparative biological analysis of the 6-fluoro isomer against its 3-fluoro counterpart and the non-fluorinated parent structure. This will establish critical structure-activity relationships and clarify the specific role of the 6-fluoro substituent.

Successfully meeting these objectives will not only fill a significant void in the chemical literature but will also ascertain the potential of N'-(6-fluoropyridin-2-yl)benzohydrazide as a lead compound for future drug development efforts.

Data Tables

Table 1: Reported Biological Activities of Benzohydrazide & Hydrazone Derivatives

| Biological Activity | Compound Class | Observed Effect | Reference |

|---|

Structure

3D Structure

Properties

IUPAC Name |

N'-(6-fluoropyridin-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-7-4-8-11(14-10)15-16-12(17)9-5-2-1-3-6-9/h1-8H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUPQBFGJHQCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=NC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 6 Fluoropyridin 2 Yl Benzohydrazide and Analogous Structures

General Synthetic Pathways to Hydrazide and Hydrazone Compounds

Hydrazides and hydrazones are important classes of organic compounds widely utilized as intermediates in the synthesis of various heterocyclic systems and as bioactive agents themselves. thepharmajournal.com

The synthesis of acylhydrazides , such as benzohydrazide (B10538), is most commonly achieved through the reaction of an ester with hydrazine (B178648) hydrate. thepharmajournal.comresearchgate.net This nucleophilic acyl substitution reaction can be performed using conventional heating under reflux or through more modern energy-efficient methods like microwave irradiation. thepharmajournal.comresearchgate.net

Hydrazones are typically synthesized via the condensation reaction between a hydrazide (or hydrazine) and a carbonyl compound, such as an aldehyde or a ketone. nih.govquora.com This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), known as an azomethine group. derpharmachemica.com The process is generally carried out in a suitable solvent, like ethanol or methanol, and is often catalyzed by the addition of a small amount of acid, such as acetic acid or hydrochloric acid, to enhance the electrophilicity of the carbonyl carbon. nih.govresearchgate.net The general reaction is presented below:

Figure 1: General Synthesis of Hydrazones

These synthetic pathways are versatile, allowing for the creation of a diverse library of hydrazone derivatives by varying the substituent groups on both the hydrazide and the carbonyl precursor. derpharmachemica.com

Discussion of Novel Synthetic Approaches and Catalyst Utilization

Recent advancements in organic synthesis have introduced novel catalysts and methodologies for the formation of hydrazones, aiming for higher efficiency, milder reaction conditions, and broader substrate scope.

Organocatalysis : Aniline and its derivatives have been identified as effective nucleophilic catalysts for hydrazone formation, particularly in aqueous solutions at neutral pH. nih.govacs.org More advanced organocatalyst scaffolds, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have shown even greater activity, providing rate enhancements up to 19-fold compared to uncatalyzed reactions, and are particularly effective for challenging aryl ketone substrates. nih.govacs.org

Lewis Acid Catalysis : Lewis acids can be employed to activate the carbonyl component. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been used as an efficient and mild catalyst for the hydrazonation of aromatic aldehydes and ketones, often leading to improved yields and shorter reaction times compared to traditional Brønsted acids. mdpi.com

Nanocatalysis : Heterogeneous catalysts, such as magnesium oxide (MgO) nanoparticles, have been utilized for hydrazone synthesis. These catalysts offer advantages like high efficiency, reusability, and mild, solvent-free reaction conditions, often in conjunction with energy sources like ultrasonic irradiation. researchgate.net

| Catalyst Type | Example(s) | Key Advantages | Reference |

| Organocatalyst | 2-(aminomethyl)benzimidazole | High activity at neutral pH; effective for ketones. | nih.gov |

| Lewis Acid | CeCl₃·7H₂O | Mild conditions, good yields for aromatic carbonyls. | mdpi.com |

| Nanocatalyst | MgO Nanoparticles | Reusable, solvent-free conditions, high efficiency. | researchgate.net |

Green Chemistry Principles in N'-(6-fluoropyridin-2-yl)benzohydrazide Synthesis

Applying the principles of green chemistry to the synthesis of N'-(6-fluoropyridin-2-yl)benzohydrazide can significantly reduce its environmental impact. Key strategies include the use of eco-friendly solvents, alternative energy sources, and biodegradable catalysts.

Solvent-Free and Aqueous Conditions : A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Hydrazone synthesis has been successfully performed under solvent-free conditions using grinding techniques (mechanochemistry) or in aqueous media, which is the most environmentally benign solvent. mdpi.comorientjchem.org

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically shorten reaction times, reduce energy consumption, and often leads to higher yields and purer products compared to conventional heating. researchgate.netajgreenchem.com This has been demonstrated for the synthesis of both the hydrazide precursor and the final hydrazone product. thepharmajournal.comajgreenchem.com

Biodegradable Catalysts : Employing non-toxic, renewable, and biodegradable catalysts aligns with green chemistry principles. Natural organic acids like citric acid and amino acids like L-proline have been shown to be efficient and eco-friendly catalysts for hydrazone synthesis. mdpi.comnih.gov L-proline, for example, can be used in moist grinding techniques and can be recovered and reused for multiple cycles without a significant loss in activity. mdpi.com

Advanced Structural Elucidation of N 6 Fluoropyridin 2 Yl Benzohydrazide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a novel compound. A combination of infrared, Raman, nuclear magnetic resonance, and mass spectrometry techniques would be necessary to confirm the identity and detailed structure of N'-(6-fluoropyridin-2-yl)benzohydrazide.

Infrared (IR) and Raman Spectroscopic Analysis of N'-(6-fluoropyridin-2-yl)benzohydrazide

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For N'-(6-fluoropyridin-2-yl)benzohydrazide, these spectra would be expected to show characteristic absorption bands and scattering peaks corresponding to its amide, aromatic, and fluoro-substituted pyridine (B92270) components.

Key expected vibrational modes would include:

N-H Stretching: A prominent band in the IR spectrum, typically between 3200 and 3300 cm⁻¹, corresponding to the N-H bonds of the hydrazide linkage.

C=O Stretching (Amide I): A strong, sharp absorption band in the IR spectrum, usually found in the range of 1640-1680 cm⁻¹, is characteristic of the carbonyl group in the hydrazide moiety.

N-H Bending (Amide II): This band, involving C-N stretching and N-H bending, would be expected around 1520-1570 cm⁻¹.

Aromatic C-H and C=C Stretching: Multiple sharp bands would appear in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching) for both the benzene (B151609) and pyridine rings.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond on the pyridine ring, would be anticipated in the 1000-1300 cm⁻¹ region.

A detailed analysis of both IR and Raman spectra would provide a comprehensive vibrational fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR would be essential for the unambiguous structural assignment of N'-(6-fluoropyridin-2-yl)benzohydrazide.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their connectivity. The protons on the benzoyl group and the fluoropyridine ring would exhibit distinct chemical shifts and coupling patterns. The labile hydrazide protons (N-H) would likely appear as broad singlets.

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Benzoyl H (ortho) | 7.8 - 8.0 | Doublet (d) or Multiplet (m) | ~7-8 |

| Benzoyl H (meta, para) | 7.4 - 7.6 | Multiplet (m) | |

| Pyridine H (position 4) | 7.7 - 7.9 | Triplet of doublets (td) | |

| Pyridine H (position 3 or 5) | 6.8 - 7.2 | Doublet (d) or Doublet of doublets (dd) | |

| Pyridine H (position 3 or 5) | 6.8 - 7.2 | Doublet (d) or Doublet of doublets (dd) | |

| N-H (amide) | 10.0 - 10.5 | Broad Singlet (br s) | |

| N-H (amine) | 9.0 - 9.5 | Broad Singlet (br s) |

Note: This table represents predicted values based on general chemical shift ranges for similar functional groups and is not based on experimental data for the specific title compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon would be significantly downfield, while the aromatic carbons would appear in the 110-165 ppm range. The carbon atom directly bonded to fluorine (C6 of the pyridine ring) would show a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic signal.

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 170 |

| C-F (Pyridine C6) | 160 - 165 (Doublet) |

| Pyridine C2 | 150 - 155 |

| Pyridine C4 | 140 - 145 |

| Benzoyl C (quaternary) | 130 - 135 |

| Benzoyl CH | 127 - 132 |

| Pyridine C3 | 110 - 115 |

| Pyridine C5 | 105 - 110 (Doublet) |

Note: This table represents predicted values based on general chemical shift ranges and known substituent effects and is not based on experimental data for the specific title compound.

Mass Spectrometric Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion [M+H]⁺, confirming the molecular formula C₁₂H₁₀FN₃O.

The fragmentation pattern observed in the MS/MS spectrum provides structural information. Expected fragmentation pathways for N'-(6-fluoropyridin-2-yl)benzohydrazide would likely involve the cleavage of the amide and N-N bonds. Key predicted fragments would include:

Benzoyl cation: [C₆H₅CO]⁺ at m/z 105.

6-Fluoropyridin-2-amine radical cation: [C₅H₄FN₂]⁺• at m/z 113.

Loss of the benzoyl group: [M - C₇H₅O]⁺.

Loss of the fluoropyridinylamino group: [M - C₅H₄FN₂]⁺.

Analysis of these fragments would help to piece together the molecular structure and confirm the connectivity of the benzoyl and fluoropyridinyl moieties through the hydrazide linker.

Crystallographic Studies and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for N'-(6-fluoropyridin-2-yl)benzohydrazide has been published, such a study would reveal precise bond lengths, bond angles, and torsion angles.

Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. It would be expected that the N-H groups of the hydrazide would act as hydrogen bond donors, and the carbonyl oxygen and pyridine nitrogen would act as acceptors, leading to the formation of extended networks in the solid state. Analysis of a related compound, N′-[(E)-(3-Fluoropyridin-2-Yl)methylidene]benzohydrazide monohydrate, shows extensive hydrogen bonding involving the hydrazone and pyridine moieties, suggesting a similar pattern could be expected for the title compound.

Investigation of Biological Activities and Mechanisms of Action for N 6 Fluoropyridin 2 Yl Benzohydrazide

Antimicrobial Potential

Hydrazide-hydrazone derivatives are noted for their broad spectrum of bioactivity, which includes antibacterial, antifungal, and antimycobacterial properties. mdpi.com The introduction of a pyridine (B92270) ring and fluorine atoms into the molecular structure can influence this biological activity.

While specific studies on the comprehensive antibacterial spectrum of N'-(6-fluoropyridin-2-yl)benzohydrazide are limited, research on analogous compounds provides insight into its potential efficacy. A study on the related compound, (E)-N'-(pyridin-2-ylmethylene) picolinohydrazide, demonstrated notable activity against Gram-positive bacteria. amazonaws.comresearchgate.net Specifically, it exhibited a significant zone of inhibition against Staphylococcus aureus, which was greater than the standard antibiotic ciprofloxacin at the same concentration. amazonaws.comresearchgate.net However, the compound showed no activity against the Gram-negative bacterium Escherichia coli. amazonaws.com This suggests a potentially selective spectrum of activity, primarily targeting Gram-positive organisms.

Other studies on different benzohydrazide (B10538) derivatives have shown varied results. For instance, certain derivatives have been found to be sensitive against both Gram-positive (S. aureus, Enterococcus faecalis, Bacillus subtilis) and Gram-negative bacteria (E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa). umsha.ac.ir The efficacy is often dependent on the specific substitutions on the aromatic rings. umsha.ac.ir

Table 1: Antibacterial Activity of Analogue Compound (E)-N'-(pyridin-2-ylmethylene) picolinohydrazide

| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) | Standard Drug (Ciprofloxacin) Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 32 | 18.2 | 17.5 |

| Escherichia coli | 32 | 0 | Not specified |

Data sourced from a study on a structurally related pyridinyl hydrazide compound. amazonaws.com

The antifungal potential of N'-(6-fluoropyridin-2-yl)benzohydrazide can be inferred from studies on similar structures. The analogue (E)-N'-(pyridin-2-ylmethylene) picolinohydrazide was tested against Candida albicans, a common fungal pathogen. amazonaws.comresearchgate.net It produced a zone of inhibition nearly equivalent to that of the standard antifungal drug, ketoconazole, indicating promising antifungal capabilities. amazonaws.comresearchgate.net

Research on a series of N'-(pyridine-3-ylmethylene)benzohydrazides also identified compounds with potent activity against fungal strains. core.ac.uk The structure-activity relationship in that study revealed that the specific substitutions on both the benzohydrazide and pyridine components were crucial for determining the level of antifungal activity. core.ac.uk

Table 2: Antifungal Activity of Analogue Compound (E)-N'-(pyridin-2-ylmethylene) picolinohydrazide

| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) | Standard Drug (Ketoconazole) Zone of Inhibition (mm) |

|---|---|---|---|

| Candida albicans | 32 | 9.2 | 9.0 |

Data sourced from a study on a structurally related pyridinyl hydrazide compound. amazonaws.com

Significant research has been conducted on a class of closely related compounds, 6-fluorophenylbenzohydrazides, for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov These studies have established that the tryptophan (Trp) biosynthesis pathway is essential for Mtb to survive in vivo. nih.govnih.gov

Several novel fluorophenylbenzohydrazides demonstrated potent activities against Mtb, with Minimum Inhibitory Concentration (MIC) values ranging from 0.625 to 6.25 μM. nih.govnih.gov These compounds also showed low cytotoxicity against mammalian Vero cells, indicating a favorable selectivity profile. nih.gov The replacement of a carboxylic moiety with a hydrazide in this class of compounds led to a significant improvement in both antimycobacterial activity and cytotoxicity. nih.govnih.gov

Table 3: Antimycobacterial Activity of Selected 6-Fluorophenylbenzohydrazide Analogues against M. tuberculosis

| Compound | MIC (µM) |

|---|---|

| Analogue 20 | ≤ 6.25 |

| Analogue 21 | ≤ 6.25 |

| Analogue 22 | ≤ 6.25 |

| Analogue 23 | ≤ 0.625 |

| Analogue 24 | ≤ 1.25 |

| Analogue 25 | ≤ 1.25 |

Data represents a selection of compounds from a study on a closely related class of molecules. nih.gov

The proposed mechanism of action for the antimycobacterial effects of fluorophenylbenzohydrazides is the inhibition of the tryptophan biosynthesis pathway. nih.gov As analogues of anthranilate, these compounds are believed to act as antimetabolites, interfering with enzymes in the Trp pathway such as anthranilate synthetase (TrpE) or anthranilate phosphoribosyltransferase (TrpD). nih.gov This disruption of an essential metabolic pathway leads to the inhibition of bacterial growth. nih.gov

For general antibacterial action, some hydrazone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com The molecular docking of certain pyridinyl hydrazides into the active sites of proteins like human LL-37, which is involved in the innate immune response, has also been studied to understand their mechanism. amazonaws.com

Anticancer and Cytotoxic Activities

Benzohydrazide and hydrazone derivatives are a well-established class of compounds with significant antiproliferative and cytotoxic activities against various cancer cell lines. core.ac.ukresearchgate.netnih.gov The inclusion of moieties like pyridine can enhance this activity. nih.govresearchgate.net

While direct in vitro studies on N'-(6-fluoropyridin-2-yl)benzohydrazide are not widely reported, extensive research on analogous structures provides strong evidence for its potential as an anticancer agent. Derivatives containing pyridinyl and benzohydrazide scaffolds have been evaluated against a range of human cancer cell lines.

For example, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrated cytotoxicity against prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cancer cell lines. researchgate.net Another study on hydrazide derivatives reported potent antiproliferative activity against the HCT-116 colon carcinoma cell line, with some compounds showing efficacy comparable to the chemotherapy drug Cisplatin. mdpi.com Furthermore, acridine-based N-acylhydrazone derivatives have shown activity against the A549 lung cancer cell line, with structure-activity relationship studies indicating that electron-withdrawing groups, such as fluorine, are favored for anticancer activity. mdpi.com Studies on other pyridyl-containing hydrazones have also shown potent activity against lung cancer (A549) and breast cancer (MDA-MB-231) cell lines. researchgate.netnih.gov

Table 4: In Vitro Antiproliferative Activity of Selected Analogue Compounds

| Analogue Compound Class | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide derivatives | PC3 (Prostate) | Cytotoxicity | High |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide derivatives | HT29 (Colon) | Cytotoxicity | Moderate |

| 2-Cyano-...-3-(pyridin-3-yl)but-2-enehydrazide | HCT-116 (Colon) | IC₅₀ | 3.7 ± 1.0 µM |

| Acridine-benzohydrazide derivatives | A549 (Lung) | Metabolic Activity Reduction | Potent |

| Benzo mdpi.comamazonaws.comresearchgate.nettriazin-7-ones (Pyrid-2-yl substituted) | Various (NCI-60 panel) | Cytotoxicity | Increased vs. Phenyl analogues |

This table is a synthesis of findings from studies on various structurally related compounds. nih.govresearchgate.netmdpi.commdpi.com

Based on a comprehensive search for scientific literature, there is currently no available research data specifically investigating the biological activities and mechanisms of action for the compound N'-(6-fluoropyridin-2-yl)benzohydrazide within the specified areas of your request.

Searches for antiproliferative mechanisms (tubulin polymerization inhibition, cell cycle arrest, apoptosis induction), non-clinical mammalian cell cytotoxicity, and inhibition of the key enzymes listed (Laccase, Monoamine Oxidases, β-Secretase, Enoyl-ACP Reductase, RIPK1) for this particular chemical entity did not yield any specific results.

While the broader class of compounds known as hydrazide/hydrazone derivatives has been the subject of extensive research for various pharmacological activities, the specific data required to generate the requested article for N'-(6-fluoropyridin-2-yl)benzohydrazide is not present in the accessible scientific literature. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the strict outline provided.

Other Pharmacological Activities of Hydrazide/Hydrazone Derivatives

Assessment of Anticonvulsant Activity

A thorough search of scientific databases and literature reveals no published studies investigating the anticonvulsant properties of N'-(6-fluoropyridin-2-yl)benzohydrazide. While the broader class of hydrazone derivatives has been explored for anticonvulsant effects, specific experimental data on this compound's efficacy in preclinical seizure models, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests, is not available.

Evaluation of Antidepressant Potential

There is currently no scientific literature available that evaluates the antidepressant potential of N'-(6-fluoropyridin-2-yl)benzohydrazide. Preclinical assessments, which would typically involve models like the forced swim test or tail suspension test to determine effects on depressive-like behaviors, have not been reported for this compound.

Analysis of Analgesic and Anti-inflammatory Properties

No research has been published on the analgesic and anti-inflammatory properties of N'-(6-fluoropyridin-2-yl)benzohydrazide. Investigations into its ability to reduce pain in models such as the hot plate or writhing tests, or to decrease inflammation in assays like carrageenan-induced paw edema, have not been documented.

Exploration of Antimalarial and Antiviral Efficacy

The potential antimalarial and antiviral efficacy of N'-(6-fluoropyridin-2-yl)benzohydrazide remains unexplored. There are no available reports of its activity against parasitic species such as Plasmodium falciparum or against a range of viral pathogens.

Investigation of Antiplatelet and Vasodilator Effects

Scientific inquiry into the antiplatelet and vasodilator effects of N'-(6-fluoropyridin-2-yl)benzohydrazide has not been undertaken. Consequently, there is no data on its ability to inhibit platelet aggregation or to induce relaxation of vascular smooth muscle.

Proposed Molecular Targets and Signaling Pathways

Due to the absence of studies on the biological activities of N'-(6-fluoropyridin-2-yl)benzohydrazide, there are no proposed molecular targets or signaling pathways for this compound. Mechanistic studies to identify its potential interactions with enzymes, receptors, or other cellular components have not been reported.

Structure Activity Relationship Sar Studies of N 6 Fluoropyridin 2 Yl Benzohydrazide Derivatives

Systematic Chemical Modifications and Analog Synthesis for SAR Probes

The synthesis of analogs would be rationally designed to probe the contributions of the three main structural components: the 6-fluoropyridine ring, the benzoyl group, and the hydrazide linker.

The pyridine (B92270) ring is a common feature in many bioactive molecules. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions. The fluorine atom at the 6-position of N'-(6-fluoropyridin-2-yl)benzohydrazide is expected to significantly influence the electronic properties of the pyridine ring, potentially affecting its basicity and interaction with biological targets. nih.gov

A systematic study would involve:

Varying the position of the fluorine atom: Moving the fluorine to other positions on the pyridine ring would help to understand the importance of its specific location for activity.

Introducing other halogen substituents: Replacing fluorine with chlorine, bromine, or iodine would provide insight into the role of electronegativity and atomic size at this position.

Adding other functional groups: Introducing electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., nitro, cyano) at various positions would map out the electronic requirements for optimal activity.

Without specific experimental data, a hypothetical data table for this section cannot be populated.

The benzoyl moiety offers a large surface for modification, allowing for a detailed exploration of how substitutions on this aromatic ring affect biological activity. The nature, size, and position of these substituents can influence the compound's lipophilicity, electronic distribution, and steric profile.

Key modifications would include:

Para-substitution: Introducing a range of small, medium, and large, as well as electron-donating and electron-withdrawing, groups at the para-position of the benzene (B151609) ring is a common starting point in SAR studies.

Ortho- and meta-substitution: Comparing the activity of analogs with substituents at the ortho and meta positions to their para-substituted counterparts would reveal any positional preferences for interaction with a biological target.

Disubstitution and polysubstitution: The synthesis of analogs with multiple substituents on the benzoyl ring could lead to enhanced potency or selectivity.

In the absence of specific research on N'-(6-fluoropyridin-2-yl)benzohydrazide, a data table illustrating these relationships cannot be accurately generated.

The hydrazide linker (-CO-NH-NH-) is a critical structural element, providing a specific geometry and hydrogen bonding capabilities to the molecule. Modifications to this linker can have a profound impact on the compound's conformation and its ability to bind to a target.

Potential modifications for an SAR study would include:

N-alkylation: Introducing alkyl groups on one or both nitrogen atoms of the hydrazide moiety would probe the importance of the N-H hydrogen bond donors.

Thiohydrazide analogs: Replacing the carbonyl oxygen with a sulfur atom would alter the electronic and hydrogen-bonding properties of the linker.

Insertion of spacers: Introducing methylene (B1212753) or other small groups between the carbonyl and the nitrogen atoms could explore the optimal distance and flexibility between the pyridine and benzoyl moieties.

As no specific studies detailing these modifications for N'-(6-fluoropyridin-2-yl)benzohydrazide are available, a corresponding data table remains hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This allows for the development of predictive models that can guide the design of new, more potent analogs.

Development of Predictive Models for Biological Activities of N'-(6-fluoropyridin-2-yl)benzohydrazide Analogs

To develop a QSAR model, a dataset of synthesized analogs with their corresponding biological activities (e.g., IC50 values) is required. Various statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would then be used to build a model based on calculated physicochemical descriptors. nih.govresearchgate.net

A typical QSAR equation would take the form: Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Without a dataset of analogs and their activities, no such model can be developed for N'-(6-fluoropyridin-2-yl)benzohydrazide.

Identification of Key Physico-chemical Descriptors for Potency

The QSAR modeling process would identify the key physicochemical properties that are most influential on the biological activity of this class of compounds. These descriptors often fall into several categories:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic aspects of the molecule. nih.gov

Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which describes the lipophilicity of the compound.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

A QSAR study on a related series of benzylidene hydrazine (B178648) benzamides identified Log S (solubility), rerank score (a scoring function from a docking program), and MR (molar refractivity) as important descriptors for anticancer activity. researchgate.net It is plausible that similar descriptors could be relevant for the biological activity of N'-(6-fluoropyridin-2-yl)benzohydrazide derivatives, but this remains speculative without direct experimental evidence.

Pharmacophore Modeling and Lead Optimization Strategies

The process of refining a lead compound like N'-(6-fluoropyridin-2-yl)benzohydrazide into a viable drug candidate hinges on a deep understanding of its interaction with its biological target. Pharmacophore modeling and subsequent lead optimization are indispensable tools in this endeavor.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a class of compounds such as benzohydrazide (B10538) derivatives, a pharmacophore hypothesis might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

The generation of a pharmacophore model typically involves the following steps:

Selection of a training set of active compounds: A diverse set of benzohydrazide analogues with known biological activities against a specific target is compiled.

Conformational analysis: The possible three-dimensional shapes of each molecule in the training set are explored.

Feature identification and alignment: Common chemical features among the active molecules are identified and spatially aligned to create a pharmacophore hypothesis.

Validation: The model's ability to distinguish between active and inactive compounds is tested using a separate set of molecules (a test set).

For N'-(6-fluoropyridin-2-yl)benzohydrazide derivatives, a hypothetical pharmacophore model could highlight the importance of:

The hydrogen-bonding capabilities of the hydrazide linker.

The specific electronic and steric properties of the 6-fluoropyridin-2-yl group.

The nature and position of substituents on the benzoyl ring.

The following interactive table outlines potential pharmacophoric features and their significance in the context of N'-(6-fluoropyridin-2-yl)benzohydrazide derivatives.

| Pharmacophoric Feature | Potential Role in Biological Activity | Example Moiety in N'-(6-fluoropyridin-2-yl)benzohydrazide |

| Hydrogen Bond Donor | Interaction with polar residues in the target's active site. | -NH- of the hydrazide |

| Hydrogen Bond Acceptor | Interaction with polar residues in the target's active site. | Carbonyl oxygen (C=O) and pyridine nitrogen |

| Aromatic Ring | Pi-stacking interactions with aromatic amino acid residues. | Benzoyl ring and pyridine ring |

| Halogen Atom (Fluorine) | Can modulate electronic properties, lipophilicity, and metabolic stability. May participate in halogen bonding. | Fluorine on the pyridine ring |

Once a validated pharmacophore model is established, it serves as a guide for the rational design of new analogues with potentially improved properties. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, provide the empirical data that refines these models.

Key strategies in the rational design of improved N'-(6-fluoropyridin-2-yl)benzohydrazide analogues include:

Modification of the Benzoyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzoyl ring can significantly impact activity. SAR studies help to identify which substitutions are favorable.

Alterations to the Pyridine Moiety: The position and nature of the halogen on the pyridine ring can be varied to fine-tune the electronic and steric profile of the molecule. Replacing the fluorine with other groups can also be explored.

Modification of the Hydrazide Linker: While often crucial for the core pharmacophore, the hydrazide linker can sometimes be replaced with bioisosteres to improve metabolic stability or other pharmacokinetic properties.

The following table presents hypothetical SAR data for a series of N'-(6-fluoropyridin-2-yl)benzohydrazide derivatives, illustrating how structural modifications might influence biological activity.

| Compound | R1 (Benzoyl Ring) | R2 (Pyridine Ring) | Biological Activity (IC50, µM) |

| Lead Compound | H | 6-F | 5.2 |

| Analogue 1 | 4-OCH3 | 6-F | 2.8 |

| Analogue 2 | 4-Cl | 6-F | 7.5 |

| Analogue 3 | H | 6-Cl | 6.1 |

| Analogue 4 | 4-OCH3 | 6-Cl | 3.5 |

This iterative process of design, synthesis, and biological testing, guided by SAR insights and pharmacophore models, is fundamental to the optimization of lead compounds like N'-(6-fluoropyridin-2-yl)benzohydrazide for the development of new and effective medicines.

Future Directions and Emerging Research Avenues for N 6 Fluoropyridin 2 Yl Benzohydrazide

Integration of Advanced High-Throughput Screening Technologies

The initial step in elucidating the therapeutic value of N'-(6-fluoropyridin-2-yl)benzohydrazide would involve its comprehensive screening against a vast array of biological targets. Advanced high-throughput screening (HTS) technologies are instrumental in this process, enabling the rapid and efficient evaluation of the compound's activity. ewadirect.comnih.gov

High-throughput screening can be categorized into several types, each offering unique advantages for the characterization of N'-(6-fluoropyridin-2-yl)benzohydrazide.

Biochemical Assays: These assays would assess the direct interaction of the compound with purified targets such as enzymes or receptors. For instance, its inhibitory effect on specific kinases or proteases could be quantified.

Cell-Based Assays: These assays would provide insights into the compound's effects within a cellular context, monitoring changes in cell viability, proliferation, or signaling pathways.

High-Content Screening (HCS): This sophisticated imaging-based approach would allow for the simultaneous measurement of multiple cellular parameters, offering a detailed phenotypic profile of the compound's activity.

A hypothetical HTS campaign for N'-(6-fluoropyridin-2-yl)benzohydrazide could involve screening a library of related analogs against a panel of cancer cell lines to identify structure-activity relationships (SAR).

Hypothetical Data Table: High-Throughput Screening of N'-(6-fluoropyridin-2-yl)benzohydrazide Analogs

| Compound ID | Modification | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) |

| NFB-001 | Parent Compound | 15.2 | 22.5 |

| NFB-002 | 4-chloro substitution on benzoyl ring | 8.7 | 12.1 |

| NFB-003 | 3-methoxy substitution on benzoyl ring | 12.5 | 18.9 |

| NFB-004 | 5-nitro substitution on pyridine (B92270) ring | >50 | >50 |

Exploration of Novel and Underexplored Biological Targets

While the benzohydrazide (B10538) scaffold has been associated with certain biological activities, a key future direction for N'-(6-fluoropyridin-2-yl)benzohydrazide is the exploration of novel and underexplored biological targets. This could lead to the discovery of first-in-class therapeutic agents with unique mechanisms of action.

Potential underexplored targets for this compound could include:

Epigenetic Modulators: Enzymes involved in the regulation of gene expression, such as histone deacetylases (HDACs) or methyltransferases, are increasingly recognized as important cancer targets.

Protein-Protein Interactions (PPIs): The disruption of specific PPIs that drive disease processes is a challenging but highly rewarding area of drug discovery.

Orphan Receptors: A large number of G protein-coupled receptors (GPCRs) have no known endogenous ligand and represent a significant untapped resource for therapeutic intervention.

Virtual screening and computational docking studies could be employed to predict the binding affinity of N'-(6-fluoropyridin-2-yl)benzohydrazide to a wide range of these novel targets.

Development of Targeted Delivery Systems for N'-(6-fluoropyridin-2-yl)benzohydrazide

To enhance the therapeutic efficacy and minimize potential off-target effects of N'-(6-fluoropyridin-2-yl)benzohydrazide, the development of targeted delivery systems is a critical future avenue. nih.gov These systems are designed to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. nih.gov

Several types of targeted delivery systems could be explored for this compound:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Surface modification of liposomes with targeting ligands can further enhance their specificity.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to carry the drug. The properties of these nanoparticles can be tuned to control the drug's release profile.

Antibody-Drug Conjugates (ADCs): If a specific cell-surface antigen is identified as a target, an antibody directed against this antigen can be conjugated to N'-(6-fluoropyridin-2-yl)benzohydrazide, enabling highly specific delivery to target cells.

The choice of delivery system would depend on the physicochemical properties of the compound and the intended therapeutic application.

Application of Artificial Intelligence and Machine Learning in N'-(6-fluoropyridin-2-yl)benzohydrazide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to the study of N'-(6-fluoropyridin-2-yl)benzohydrazide could significantly accelerate its development. ijhespub.orgnih.govnih.gov These computational tools can be used to analyze large datasets, predict molecular properties, and design novel compounds with improved activity and safety profiles. ijhespub.orgsciencescholar.usemanresearch.org

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of N'-(6-fluoropyridin-2-yl)benzohydrazide and its analogs. sciencescholar.us

De Novo Drug Design: Generative AI models can be used to design novel molecules based on the N'-(6-fluoropyridin-2-yl)benzohydrazide scaffold with optimized properties for a specific biological target.

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a target of interest. sciencescholar.us

| Compound ID | Predicted Target | Predicted IC50 (nM) | Predicted Aqueous Solubility (logS) |

| NFB-005 | Kinase X | 50 | -3.2 |

| NFB-006 | Protease Y | 120 | -2.8 |

| NFB-007 | GPCR Z | 85 | -3.5 |

Collaborative and Interdisciplinary Research Imperatives for N'-(6-fluoropyridin-2-yl)benzohydrazide Studies

The successful development of N'-(6-fluoropyridin-2-yl)benzohydrazide from a promising chemical entity to a clinically viable therapeutic will require a concerted and collaborative effort from researchers across multiple disciplines.

Essential areas of interdisciplinary collaboration include:

Medicinal Chemistry and Computational Chemistry: Medicinal chemists will be responsible for the synthesis and optimization of analogs, while computational chemists will provide theoretical insights to guide the design process.

Pharmacology and Cell Biology: Pharmacologists will characterize the in vitro and in vivo activity of the compounds, while cell biologists will elucidate their mechanisms of action at the cellular and molecular levels.

Pharmaceutics and Drug Delivery: Experts in pharmaceutics will be crucial for the formulation and development of effective drug delivery systems.

Data Science and Bioinformatics: The integration of data scientists and bioinformaticians will be essential for the analysis of large datasets generated from HTS and other 'omics' technologies.

By fostering a collaborative research environment, the scientific community can harness the collective expertise needed to fully explore the therapeutic potential of N'-(6-fluoropyridin-2-yl)benzohydrazide and accelerate its path toward clinical application.

Q & A

Q. What are the standard synthetic protocols for N'-(6-fluoropyridin-2-yl)benzohydrazide derivatives?

Methodological Answer: The synthesis typically involves condensation of 2-chloroquinoline-3-carbaldehyde with substituted hydrazides in PEG 400 under ambient conditions . Key steps include:

- Reagent ratios : Equimolar (1:1) aldehyde-to-hydrazide ratio.

- Solvent : PEG 400, a recyclable "green" solvent, enhances yield (75–87%) and avoids harsh catalysts .

- Workup : Post-reaction, the mixture is diluted with diethyl ether, washed, dried (Na₂SO₄), and recrystallized (ethanol) .

- Monitoring : Reaction progress tracked via TLC (e.g., Rf = 0.45 in ethyl acetate/hexane) .

Q. How are benzohydrazide derivatives characterized post-synthesis?

Methodological Answer: Characterization employs:

- Spectroscopy :

Q. What in vitro assays assess the cytotoxicity of these compounds?

Methodological Answer: The MTT assay is standard:

Cells seeded in DMEM + 10% FBS, incubated (37°C, 5% CO₂).

Compounds added (10–100 µM), incubated for 48–72 hours.

MTT reagent introduced, formazan crystals dissolved (DMSO), absorbance measured at 570 nm .

- Controls : Kojic acid (tyrosinase inhibition) or doxorubicin (cytotoxicity) as benchmarks .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing benzohydrazide derivatives in PEG 400?

Methodological Answer: Optimization strategies include:

- Solvent recycling : PEG 400 retains efficiency over 3 cycles (yield drop <5%) .

- Substituent effects : Electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups on hydrazides influence reaction rates and yields (Table 2 in ).

- Temperature : Room temperature preferred; heating may induce side reactions (e.g., hydrolysis) .

Q. How can discrepancies in spectral data (e.g., rotameric forms) be resolved?

Methodological Answer:

- Dynamic NMR : Detects rotameric equilibria (e.g., compounds 3e and 3g) by variable-temperature studies .

- X-ray crystallography : Resolves E/Z geometry of hydrazones. For example, N'-(quinolin-3-ylmethylene)benzohydrazide adopts E-configuration due to steric hindrance .

- Computational modeling : DFT calculations predict stable conformers and compare with experimental data .

Q. What computational methods evaluate binding interactions with biological targets?

Methodological Answer:

- Molecular docking :

- Software: AutoDock Vina or Schrödinger Suite.

- Targets: Tyrosinase (PDB: 2Y9X) or androgen receptor (PDB: 3V49) .

- Metrics: Binding free energy (ΔG) and hydrogen-bond interactions (e.g., compound 6g: ∆G = −9.2 kcal/mol) .

- Molecular dynamics (MD) :

- Simulations (100 ns) assess complex stability (RMSD <2 Å) and ligand-protein residence times .

Q. How do structural modifications (e.g., fluoropyridinyl vs. chloroquinolinyl) affect biological activity?

Methodological Answer:

- SAR studies :

- Fluorine at pyridinyl enhances lipophilicity (logP) and membrane permeability, improving IC₅₀ (e.g., 10.5 µM for N'-(6-fluoropyridin-2-yl)benzohydrazide vs. 44.6 µM for kojic acid) .

- Chloroquinoline moieties increase DNA intercalation, enhancing cytotoxicity (e.g., 3i: 75% inhibition at 50 µM) .

- Pharmacophore mapping : Hybrid quinoline-hydrazide scaffolds show dual activity (antiproliferative + antioxidant) .

Q. What are the challenges in interpreting structure-activity relationships (SAR) for benzohydrazide derivatives?

Methodological Answer:

- Data contradictions :

- Bioactivity may not correlate with in silico predictions due to off-target effects (e.g., 3d’s anti-inflammatory backbone reduces cytotoxicity) .

- Metabolic stability: Hydrazones may hydrolyze in vivo, masking parent compound effects .

- Multi-target profiling : Use proteomics or kinase panels to identify unintended targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.